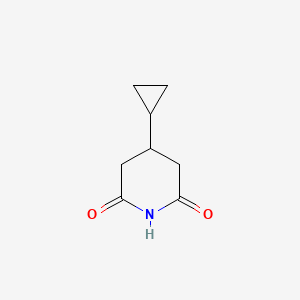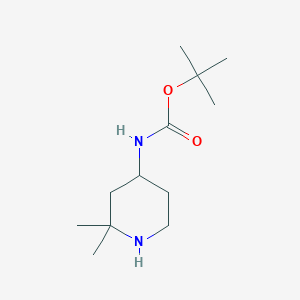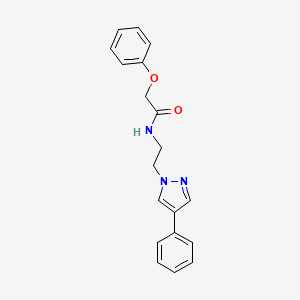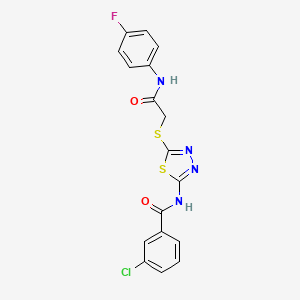
4-Cyclopropylpiperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropylpiperidine-2,6-dione is a heterocyclic compound with the molecular formula C8H11NO2. It is a derivative of piperidine-2,6-dione, featuring a cyclopropyl group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylpiperidine-2,6-dione can be achieved through several methods. One efficient method involves the use of acetates and acrylamides as starting materials. The reaction is promoted by potassium tert-butoxide, proceeding via Michael addition and intramolecular nucleophilic substitution processes . This method is notable for its excellent functional group tolerance and can be performed under solvent-free conditions, providing high yields of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be scaled up using the same method. The robust protocol allows for the kilo-scale synthesis of the compound, making it feasible for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
4-Cyclopropylpiperidine-2,6-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Cyclopropylpiperidine-2,6-dione involves its interaction with specific molecular targets. In the context of PROTAC drugs, it acts as a ligand for the CRBN protein, facilitating the targeted degradation of disease-causing proteins. This process involves the recruitment of the ubiquitin-proteasome system, leading to the proteolysis of the target protein .
Comparación Con Compuestos Similares
4-Cyclopropylpiperidine-2,6-dione can be compared with other piperidine-2,6-dione derivatives:
Piperidine-2,6-dione: The parent compound, lacking the cyclopropyl group, is less sterically hindered and may exhibit different reactivity.
4-Methylpiperidine-2,6-dione: This compound has a methyl group instead of a cyclopropyl group, leading to different steric and electronic effects.
4-Phenylpiperidine-2,6-dione: The presence of a phenyl group introduces aromaticity, significantly altering the compound’s properties and applications.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic characteristics, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Propiedades
IUPAC Name |
4-cyclopropylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-3-6(5-1-2-5)4-8(11)9-7/h5-6H,1-4H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKMXBAXODTASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=O)NC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2743405.png)
![METHYL 4-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE](/img/structure/B2743407.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide](/img/structure/B2743408.png)

![3-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2743411.png)

![1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2743418.png)

![(E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2743420.png)
![N-[(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidene]methanesulfonamide](/img/structure/B2743422.png)
![N-(1,3-benzothiazol-2-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2743423.png)

![4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2743425.png)
![5-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide](/img/structure/B2743428.png)
